molecular formula C5H4BrN3O2 B172296 2-Amino-5-bromo-3-nitropyridine CAS No. 6945-68-2

2-Amino-5-bromo-3-nitropyridine

Cat. No.: B172296
CAS No.: 6945-68-2
M. Wt: 218.01 g/mol
InChI Key: QOOCOFOGYRQPPN-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3-nitropyridine is an organic compound with the molecular formula C5H4BrN3O2 and a molecular weight of 218.008 g/mol . It is a derivative of pyridine, characterized by the presence of amino, bromo, and nitro functional groups on the pyridine ring. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-3-nitropyridine typically involves the nitration of 2-amino-5-bromopyridine. One common method includes adding 2-amino-5-bromopyridine to ice-cold concentrated sulfuric acid, followed by the slow addition of concentrated nitric acid while maintaining the reaction temperature between 0-5°C. The resulting solution is stirred at this temperature for one hour, then warmed to room temperature and stirred overnight .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes, scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of catalysts and optimized reaction times and temperatures are crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Scientific Research Applications

2-Amino-5-bromo-3-nitropyridine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-3-nitropyridine involves its functional groups. The nitro group can undergo reduction, while the amino and bromo groups participate in various substitution reactions. These reactions are facilitated by the electron-withdrawing and electron-donating effects of the substituents on the pyridine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-bromo-3-nitropyridine is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties compared to its analogs. The presence of both amino and nitro groups on the pyridine ring allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

5-bromo-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOCOFOGYRQPPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60219611
Record name 2-Amino-5-bromo-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6945-68-2
Record name 5-Bromo-3-nitro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6945-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-bromo-3-nitropyridine
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Record name 6945-68-2
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Record name 2-Amino-5-bromo-3-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

100 ml of concentrated sulfuric acid were added to 25.0 g of 2-amino-5-bromopyridine, and 8.9 ml of concentrated nitric acid were then added dropwise to the mixture at a temperature of 50° to 60° C. over a period of 1 hour. The mixture was then stirred at 60° C. for 30 minutes. At the end of this time, the reaction mixture was poured into ice-water and neutralized by the addition of an aqueous solution of sodium hydroxide. The crystals which precipitated were collected by filtration and washed with ethanol, to give 19.1 g of the title compound, melting at 180°-182° C.
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
8.9 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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